2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Description
This compound (CAS RN: 104246-28-8) is an acetamide derivative with a molecular formula of C₁₂H₁₁ClN₄O₃S and a monoisotopic mass of 326.024039 . Its structure features:
- A 2-chlorophenoxy group attached to the acetamide backbone.
- A 4-(pyrimidin-2-ylsulfamoyl)phenyl substituent, which introduces sulfonamide and pyrimidine moieties.
Properties
Molecular Formula |
C18H15ClN4O4S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15ClN4O4S/c19-15-4-1-2-5-16(15)27-12-17(24)22-13-6-8-14(9-7-13)28(25,26)23-18-20-10-3-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) |
InChI Key |
DPVFFTMWZGFSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 4-aminophenylpyrimidine-2-sulfonamide to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrimidinyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinally, this compound or its derivatives could be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes or receptors involved in key biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Acetamide Derivatives
Table 1: Key Structural Differences
Key Observations :
- Sulfamoyl vs. Sulfonyl: The target compound’s pyrimidin-2-ylsulfamoyl group (N–S bond) differs from morpholinosulfonyl derivatives (S=O) in , which may influence hydrogen-bonding capacity and target selectivity .
- Pyrimidine Modifications : highlights a 2,6-dimethylpyrimidin-4-yl substituent, enhancing steric bulk compared to the unsubstituted pyrimidine in the target compound .
- Heterocyclic Replacements: Compounds in and replace pyrimidine with thieno[3,2-d]pyrimidine, introducing sulfur atoms that could alter electronic properties and metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Morpholinosulfonyl derivatives (e.g., 5i, 5l) have higher melting points (156–169°C) than simpler analogs like N-(4-fluorophenyl)-2-chloroacetamide (119–121°C), likely due to increased molecular rigidity .
- Lipophilicity : The target compound’s estimated LogP (~2.1) suggests moderate lipophilicity, comparable to morpholine-based analogs but lower than chlorophenyl-substituted derivatives (LogP ~3.5) .
Key Observations :
- ACE2 Targeting : The ACE2-targeting analog in shows a docking score of -5.51 kcal/mol , suggesting the target compound’s sulfamoyl group could be optimized for similar viral entry inhibition .
- Antibacterial Activity : Acetylsulfadiazine (), a structural analog with a pyrimidin-2-ylsulfamoyl group, confirms the pharmacophore’s relevance in antibacterial drug design .
Biological Activity
The compound 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic organic molecule with significant potential in medicinal chemistry, particularly as an antibacterial agent. Its complex structure, characterized by a chlorophenoxy group and a pyrimidinylsulfamoyl moiety, suggests various biological interactions that could lead to therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 396.85 g/mol. The presence of functional groups such as the acetamide and sulfonamide plays a crucial role in its biological activity, particularly in interacting with bacterial enzymes involved in folate synthesis.
Antibacterial Efficacy
In vitro studies indicate that 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide exhibits moderate growth inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structural components suggest it may function similarly to known sulfonamide antibiotics by inhibiting the enzyme dihydropteroate synthase, critical in bacterial folate synthesis pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural characteristics. Research indicates that variations in substituents on the phenyl ring can affect antimicrobial potency. For example, compounds with halogenated substituents have shown improved lipophilicity, enhancing their ability to penetrate bacterial membranes .
Comparative Analysis
To better understand the potential of 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide , a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide | C_{12}H_{11}N_3O_3S | Lacks chlorophenoxy group; primarily studied as an antibacterial agent |
| 2-(4-Chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | C_{12}H_{11}ClN_4O_3S | Similar structure; slightly different substitution patterns |
| N-Acetylsulfadiazine | C_{10}H_{12}ClN_3O_3S | A known sulfonamide antibiotic; lacks chlorophenoxy group |
The proposed mechanism involves the interaction of 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide with bacterial enzymes that are essential for folate metabolism. Preliminary studies suggest that this compound may inhibit dihydropteroate synthase, thereby disrupting the synthesis of folate and leading to bacterial growth inhibition.
Case Studies
Recent studies have demonstrated the efficacy of this compound against various pathogens:
- Study on Antimicrobial Activity : A quantitative structure-activity relationship (QSAR) analysis revealed that chloroacetamides, including derivatives similar to this compound, exhibit varying degrees of effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of specific substituents was correlated with enhanced activity against Gram-positive bacteria and MRSA .
- Inhibition Studies : Interaction studies using enzyme assays indicated that compounds with similar structures effectively inhibited dihydropteroate synthase, confirming their potential as lead compounds for antibacterial drug development.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide?
The synthesis typically involves multi-step organic reactions. A common approach starts with coupling a chlorophenoxy acetic acid derivative to a pyrimidine intermediate. Key steps include:
- Activation of carboxylic acid groups using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM).
- Temperature control (0–30°C) to minimize side reactions.
- Purification via column chromatography or recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 to verify proton environments and carbon backbone.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight.
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carbonyl, sulfonamide).
- X-ray Crystallography: For unambiguous 3D structural confirmation (if crystals are obtainable) .
Q. What functional groups contribute to its biological activity?
The chlorophenoxy moiety and pyrimidinylsulfamoyl group are critical. The acetamide bridge enhances solubility and bioavailability. Structure-activity relationship (SAR) studies suggest that halogen substitutions (e.g., chlorine) enhance target binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution reactions.
- Catalysts: Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
- Inert Atmosphere: Nitrogen/argon to prevent oxidation of sensitive intermediates.
- Temperature Gradients: Lower temperatures (0–5°C) for acid-sensitive steps, higher temperatures (80–100°C) for cyclization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation: Combine 2D NMR (HSQC, HMBC) with computational modeling (DFT calculations) to assign ambiguous signals.
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., bromine-substituted analogs) to identify substitution effects .
Q. How to design in vitro assays to evaluate mechanism of action?
- Enzymatic Assays: Test inhibition of kinases or proteases using fluorescence-based substrates.
- Cell-Based Models: Assess cytotoxicity (MTT assay), apoptosis (Annexin V staining), or proliferation (BrdU incorporation) in cancer cell lines.
- Target Validation: CRISPR/Cas9 knockouts or siRNA silencing to confirm pathway specificity .
Q. What methodologies assess stability and degradation under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
